molecular formula C11H8ClN3O3 B3035524 2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole CAS No. 32902-22-0

2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole

Cat. No.: B3035524
CAS No.: 32902-22-0
M. Wt: 265.65 g/mol
InChI Key: WOOSCGLSDAQSBQ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole ( 32902-22-0) is a high-purity chemical building block with a molecular weight of 265.65 and the molecular formula C11H8ClN3O3 . This aromatic ketone-imidazole hybrid is structurally characterized by a 1-methyl-1H-imidazole ring linked via a carbonyl group to a 4-chloro-3-nitrobenzene moiety, making it a versatile scaffold for synthetic chemistry . Its structure suggests potential as a key intermediate in the development of novel pharmaceutical compounds and agrochemicals, particularly for creating molecules with specific biological activities. Researchers value this compound for its multifunctional reactivity, where the nitro group can be reduced to an amine, the chloro substituent is amenable to nucleophilic aromatic substitution, and the carbonyl center can participate in further transformations. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this product is currently out of stock. Safety Information: Handle with appropriate care. This compound has the following GHS hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(1-methylimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c1-14-5-4-13-11(14)10(16)7-2-3-8(12)9(6-7)15(17)18/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOSCGLSDAQSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186773
Record name (4-Chloro-3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32902-22-0
Record name (4-Chloro-3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32902-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Deprotonation of 1-Methylimidazole

The 2-position of 1-methylimidazole is selectively deprotonated using strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in anhydrous tetrahydrofuran (THF) at -78°C. The methyl group at N-1 electronically deactivates the adjacent nitrogen, enhancing the acidity of the C-2 proton (pKa ≈ 14.5).

Mechanistic Insight :
$$
\text{1-Methylimidazole} + \text{LDA} \rightarrow \text{2-Lithio-1-methylimidazole} + \text{Diisopropylamine}
$$
The lithiated intermediate exhibits nucleophilic character, enabling reaction with electrophilic acylating agents.

Acylation with 4-Chloro-3-Nitrobenzoyl Chloride

The 2-lithio species reacts with 4-chloro-3-nitrobenzoyl chloride to install the acyl group. Key parameters include:

  • Temperature : Maintained below -60°C to minimize side reactions.
  • Stoichiometry : A 1:1 molar ratio ensures complete conversion without over-acylation.
  • Workup : Quenching with aqueous ammonium chloride followed by extraction with dichloromethane.

Representative Procedure :

  • Dissolve 1-methylimidazole (1.0 eq) in dry THF under argon.
  • Add LDA (1.1 eq) dropwise at -78°C, stir for 1 hour.
  • Introduce 4-chloro-3-nitrobenzoyl chloride (1.05 eq) in THF, warm to 0°C over 2 hours.
  • Quench with saturated NH₄Cl, extract, dry (Na₂SO₄), and purify via silica chromatography.

Yield : 68–72% after optimization.

Friedel-Crafts Acylation Under Modified Conditions

Overcoming Imidazole’s Electron Deficiency

Traditional Friedel-Crafts acylation is ineffective for imidazoles due to their electron-deficient nature. However, using trifluoromethanesulfonic acid (TfOH) as a catalyst enables electrophilic substitution at C-2.

Reaction Scheme :
$$
\text{1-Methylimidazole} + \text{4-Chloro-3-nitrobenzoyl chloride} \xrightarrow{\text{TfOH (10 mol\%)}} \text{Target Compound}
$$

Optimization Data

Parameter Optimal Value Effect on Yield
Catalyst Loading 10 mol% Maximizes acylation
Solvent DCE Enhances solubility
Temperature 60°C Balances rate vs. decomposition
Reaction Time 12 hours Completes conversion

Side Products :

  • N-Acylation : <5% when using excess TfOH.
  • Diacylation : Suppressed by stoichiometric control.

Transition Metal-Catalyzed C-H Activation

Palladium-Mediated Direct Acylation

Recent advances employ Pd(OAc)₂ with Xantphos as a ligand to facilitate C-2 acylation via directed C-H bond functionalization.

Conditions :

  • Substrate: 1-Methylimidazole
  • Acylating Agent: 4-Chloro-3-nitrobenzoyl chloride
  • Base: Cs₂CO₃
  • Solvent: Toluene, 100°C, 24 hours

Advantages :

  • Avoids pre-lithiation steps.
  • Functional group tolerance for nitro and chloro substituents.

Limitations :

  • Moderate yields (55–60%) due to competing decomposition pathways.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Directed Lithiation 72 98 Moderate High
Friedel-Crafts (TfOH) 65 95 High Moderate
Pd-Catalyzed C-H Activation 58 90 Low Low

Key Findings :

  • Lithiation-Acylation offers superior regioselectivity and yield but requires cryogenic conditions.
  • Friedel-Crafts modification provides scalability for industrial applications.
  • Palladium catalysis remains exploratory, needing further ligand optimization.

Spectroscopic Characterization and Validation

¹H NMR Analysis

  • Imidazole protons : Singlet at δ 7.25 ppm (H-4/H-5).
  • Methyl group : Singlet at δ 3.75 ppm (N-CH₃).
  • Aromatic protons : Doublet at δ 8.45 ppm (H-6), multiplet at δ 7.90–8.10 ppm (H-2/H-5 of aryl).

IR Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch).
  • Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

Chemical Reactions Analysis

2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions with biological nucleophiles, potentially leading to the inhibition of key enzymes or receptors. The imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-(4-Chloro-2-nitrophenyl)imidazole (CAS 25373-58-4) :
    This analog lacks the carbonyl group and positions the nitro group at the 2-position of the phenyl ring instead of the 3-position. The 2-nitro configuration alters resonance stabilization, reducing electron withdrawal at the para-chloro position compared to the target compound. This difference may decrease reactivity in nucleophilic aromatic substitution reactions .

  • Benzimidazolone Derivatives (e.g., Compounds 12-20 in ): Synthesized from 1-(4-chloro-3-nitrophenyl)ethanone, these compounds feature a fused benzimidazolone core. However, the absence of a methyl group on the imidazole nitrogen may reduce metabolic stability compared to the target compound .

Functional Group Variations

  • 2-(2,3-Dihydro-1,4-thiaselenin-2-ylsulfanyl)-1-methyl-1H-imidazole (): Incorporation of selenium and sulfur in the thiaselenole ring introduces redox-active heteroatoms, enabling glutathione peroxidase-like activity. This contrasts with the target compound’s nitro group, which may act as a prodrug moiety under reductive conditions (e.g., in microbial environments) .
  • Amino-Substituted Imidazoles (, e.g., 6f-6j): Compounds such as 2-amino-4-(3-(5-chloro-1H-indole-2-carboxamido)phenyl)-1H-imidazol-3-ium chloride replace the nitro group with an amino substituent.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
2-[(4-Chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole Imidazole 4-Cl-3-NO2-phenyl, carbonyl 279.67* High polarity, redox-active nitro group
1-(4-Chloro-2-nitrophenyl)imidazole (CAS 25373-58-4) Imidazole 4-Cl-2-NO2-phenyl 223.62 Reduced resonance stabilization
2-(Thiaselenin-sulfanyl)-1-methylimidazole Imidazole Thiaselenole-sulfanyl ~300 (estimated) Redox-active, GPx-like activity
Benzimidazolone 13 () Benzimidazolone 4-Cl-3-NO2-phenyl, fused ring ~350 (estimated) Enhanced rigidity, σ2 receptor affinity

*Calculated based on molecular formula.

Biological Activity

2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

  • Chemical Formula : C10H8ClN3O3
  • Molecular Weight : 253.64 g/mol
  • CAS Number : 45081914

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties.

In Vitro Studies

In vitro evaluations have shown that compounds with similar structures can inhibit the growth of various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 μg/mL
This compoundEscherichia coli0.7 μg/mL

These findings indicate that the compound may be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of imidazole derivatives has been a focal point in recent research.

Case Studies

  • Cervical Cancer : A study evaluated the efficacy of imidazole derivatives on cervical cancer cell lines, revealing that compounds structurally similar to this compound induced apoptosis in cancer cells. The IC50 values ranged from 5 to 10 μM, indicating significant cytotoxicity .
  • Breast Cancer : Another investigation into breast cancer cells showed that derivatives could inhibit cell proliferation and induce cell cycle arrest. The compound demonstrated an increase in caspase activity, suggesting apoptosis induction at higher concentrations .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, enhancing caspase activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed hydrogenation or Raney nickel-mediated reactions to avoid hydrodechlorination byproducts. Key steps include:

  • Using ethanol or water as solvents to optimize intermediate yields (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) .
  • Alkaline cyclization (NaOH in ethanol at 45°C) to form the imidazole core, with temperature and solvent polarity critical for yield (88% achieved under optimized conditions) .
  • Characterization via LC-MS, IR, and NMR to confirm intermediates and final product purity .

Q. How is structural purity validated for this compound, and what analytical techniques are essential?

  • Methodological Answer :

  • Elemental analysis : Compare calculated vs. experimental C/H/N content to confirm stoichiometry .
  • Spectroscopy : IR for carbonyl (C=O) and nitro (NO₂) groups; ¹H/¹³C NMR for aromatic proton environments and substituent positions .
  • Melting point consistency : Sharp melting points indicate high crystallinity and absence of impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Pharmacophore modeling : Tools like Catalyst identify key interaction features (e.g., aromatic nitrogen coordination to heme iron in cytochrome P450 enzymes) .
  • Docking studies : Use software (AutoDock, Schrödinger) to simulate binding to target proteins (e.g., 14α-lanosterol demethylase for antifungal activity). Reference poses from crystallographic data (e.g., imidazole derivatives binding in enzyme active sites) .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using regression models .

Q. What strategies resolve contradictory data in structural characterization (e.g., crystallography vs. NMR)?

  • Methodological Answer :

  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing isomers like 2-[(cyclopenta-1,3-dien-2-yl)diphenylmethyl] vs. 1,3-dien-1-yl derivatives) .
  • Solid-state NMR : Compare experimental shifts with DFT-calculated chemical shifts to validate crystal packing effects .
  • Twinning analysis : For chiral space groups (e.g., P2₁2₁2₁), refine models to exclude inversion twinning or disordered positions .

Q. How do reaction byproducts (e.g., dehalogenation or isomerization) arise during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Catalyst selection : Raney nickel avoids Pd/C-induced hydrodechlorination during hydrogenation .
  • Temperature control : Lower temperatures (25°C vs. 45°C) reduce undesired Schiff base rearrangements .
  • Chromatography : Use preparative HPLC or column chromatography to isolate isomers (e.g., Ia:Ib ≈ 3:7 ratio in cyclopentadienyl derivatives) .

Q. What crystallographic parameters are critical for interpreting molecular interactions in the solid state?

  • Methodological Answer :

  • Unit cell parameters : Orthorhombic systems (e.g., a = 10.563 Å, b = 10.603 Å) influence packing density .
  • Hydrogen bonding : Analyze non-classical C–H···N interactions between imidazole rings and adjacent substituents .
  • Torsion angles : Assess conformational flexibility (e.g., C4–N1–C2–C3 = 175.7° vs. C5–C21–C22–C23 = 176.2°) to predict stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole
Reactant of Route 2
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole

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